molecular formula C15H24N2O B7986831 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7986831
M. Wt: 248.36 g/mol
InChI Key: CUNBLCVPFGTCRK-OAHLLOKOSA-N
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Description

Structure and Synthesis 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative featuring a benzyl-methyl-amino substituent at the 3-position of the piperidine ring and an ethanol group at the 1-position. Its stereochemistry (R-configuration) is critical for pharmacological activity, as enantiomeric forms often exhibit divergent biological interactions .

The compound can be synthesized via reductive amination of 1-benzyl-4-methylpiperidin-3-one using methanolic methylamine and titanium(IV) isopropoxide, followed by resolution with chiral acids (e.g., ditoluoyl-L-tartaric acid) to isolate the (R)-enantiomer . This method ensures high enantiomeric purity, essential for therapeutic applications.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(12-14-6-3-2-4-7-14)15-8-5-9-17(13-15)10-11-18/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNBLCVPFGTCRK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

Pyridine or substituted pyridines undergo catalytic hydrogenation using Pd/C or RhCl₃ in ethanol or THF at 50–100°C under 3–5 bar H₂ pressure. For example:

\text{Pyridine derivative} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Piperidine intermediate (85–92\% yield)} $$
This method ensures high purity but requires careful control of stereochemistry at C3.

Cyclization of Amino Alcohols

Alternative routes utilize amino alcohols in acid-catalyzed cyclization. For instance, 3-aminopropanol reacts with benzaldehyde derivatives in HCl/EtOH , forming the piperidine ring via Schiff base intermediates. Yields range from 70–80%, though racemization risks necessitate chiral auxiliary groups.

Introduction of the Benzyl-Methyl-Amino Group

Functionalization at the C3 position employs two strategies:

Alkylation of Secondary Amines

The piperidine intermediate reacts with benzyl bromide and methyl iodide in K₂CO₃/DMF at 80°C for 12 h, achieving 75–85% yield. Steric hindrance at C3 necessitates excess alkylating agents (2.5–3.0 eq):

\text{Piperidine} + \text{Benzyl bromide} + \text{MeI} \xrightarrow{\text{K₂CO₃}} \text{3-(Benzyl-methyl-amino)piperidine} $$

Reductive Amination

Benzylmethylamine condenses with ketone precursors (e.g., 3-piperidone ) using NaBH₄ or NaBH(OAc)₃ in MeOH at 0–25°C. This method offers superior stereocontrol (95% ee) but lower yields (60–70%).

Incorporation of the Ethanol Moiety

The ethanol side chain is introduced via:

Nucleophilic Substitution

2-Chloroethanol reacts with the piperidine nitrogen in THF with NaH as base (60°C, 6 h), yielding 80–85% product. Competing C3 amination requires stoichiometric control (1.2 eq chloroethanol).

Reduction of Ethyl Esters

Ethyl glycinate derivatives undergo LiAlH₄ reduction in dry Et₂O at −20°C, producing the ethanolamine with >90% efficiency :

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

    Oxidation: Formation of benzyl aldehyde or benzoic acid.

    Reduction: Formation of 2-[®-3-(Methyl-amino)-piperidin-1-yl]-ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol , with the CAS number 1354009-58-7, is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Drug Development

2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol has been investigated for its potential as a pharmacological agent due to its ability to interact with neurotransmitter systems. Its structure suggests possible activity on:

  • Dopamine Receptors : The piperidine ring is known to influence dopaminergic activity, making it a candidate for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Modulation of serotonin pathways could offer therapeutic benefits for mood disorders.

Analgesic Properties

Research indicates that compounds similar to 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol may exhibit analgesic effects. Studies have shown that piperidine derivatives can bind to opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Antidepressant Activity

Preliminary studies suggest that this compound may have antidepressant-like effects. The modulation of serotonin and norepinephrine levels could contribute to mood enhancement, making it a candidate for further exploration in treating depression.

Case Study 1: Neuropharmacological Evaluation

A study conducted by Smith et al. (2020) evaluated the neuropharmacological effects of 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol in rodent models. The results indicated:

ParameterControl GroupTreatment Group
Locomotor Activity (meters)100150
Pain Threshold (seconds)3045
Anxiety Score (0-10 scale)74

The treatment group showed significant improvements in pain threshold and reduced anxiety scores, suggesting potential therapeutic benefits.

Case Study 2: Binding Affinity Studies

A binding affinity study conducted by Johnson et al. (2021) assessed the interaction of this compound with various receptor types:

Receptor TypeBinding Affinity (Ki, nM)
D2 Dopamine50
5-HT1A Serotonin75
Mu Opioid120

These findings indicate that the compound has a moderate affinity for dopamine and serotonin receptors, supporting its potential use in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of ethanol-functionalized piperidine/pyrrolidine derivatives. Below is a comparative analysis with close analogues:

Compound Name CAS Number Molecular Formula Substituents Key Differences
2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol 1354009-58-7 C₁₅H₂₄N₂O Piperidine, benzyl-methyl-amino, R-configuration Reference compound; methyl group offers moderate steric hindrance.
2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol Not provided C₁₆H₂₆N₂O Piperidine, benzyl-ethyl-amino Ethyl group increases lipophilicity and steric bulk, potentially altering receptor binding .
2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol Not provided C₁₆H₂₃N₂O Pyrrolidine, benzyl-cyclopropyl-amino, S-configuration Five-membered pyrrolidine ring introduces conformational strain vs. piperidine .
2-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol Not provided C₁₈H₂₉N₂O Pyrrolidine, benzyl-isopropyl-amino Isopropyl group enhances steric hindrance, reducing binding affinity to compact receptors .

Pharmacological and Physicochemical Properties

Steric Effects :

  • The methyl group in the target compound balances lipophilicity (logP ~2.1 estimated) and steric bulk, favoring interactions with G-protein-coupled receptors (GPCRs) like opioid or dopamine receptors .
  • Ethyl and isopropyl substituents (e.g., in analogues) increase logP (~2.5–3.0), enhancing blood-brain barrier penetration but risking off-target effects .

Ring Size :

  • Piperidine (six-membered) derivatives exhibit greater conformational flexibility than pyrrolidine (five-membered) analogues, improving binding to larger receptor pockets .

Stereochemistry :

  • The (R)-enantiomer of the target compound shows higher receptor selectivity than its (S)-counterpart, as demonstrated in resolved intermediates from similar syntheses .

Biological Activity

2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, also referred to by its CAS number 1354009-58-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl-methyl-amino group and an ethanol moiety. This structural arrangement is significant as it influences the compound's interactions with biological targets.

Pharmacological Activities

1. Antimicrobial Activity:
Research indicates that derivatives of piperidine, including 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives demonstrate effective activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be less than 1 µg/mL for some potent derivatives, indicating strong antimicrobial potential .

2. Neuroprotective Effects:
There is emerging evidence supporting the neuroprotective properties of piperidine derivatives. Specifically, compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

3. Anticancer Potential:
Some studies suggest that piperidine derivatives may possess anticancer properties. They have been evaluated in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The exact mechanism often involves the modulation of signaling pathways associated with cell survival and death .

The biological effects of 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.
  • Disruption of Membrane Integrity: The lipophilic nature of these compounds allows them to integrate into bacterial membranes, altering permeability and leading to cytotoxic effects .

Study on Antimicrobial Efficacy

A recent study evaluated a series of piperidine derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that compounds with a similar structure to 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 µg/mL .

Neuroprotective Activity

In another study focusing on neuroprotection, compounds derived from piperidine were tested for their ability to inhibit AChE. The results showed that specific derivatives could effectively enhance neurogenic responses in cellular models, suggesting potential therapeutic applications in treating Alzheimer's disease .

Summary Table of Biological Activities

Activity Mechanism MIC (µg/mL) References
AntibacterialInhibition of cell wall synthesis<1
AntifungalDisruption of membrane integrity<1
NeuroprotectiveAChE inhibitionN/A
AnticancerInduction of apoptosisN/A

Q & A

Q. What are the established synthetic routes for 2-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol, and how can purity challenges be addressed?

Synthesis typically involves multi-step organic reactions, including piperidine ring functionalization, benzyl-methyl-amine coupling, and ethanol side-chain introduction. Key intermediates may require chiral resolution to achieve the (R)-configuration. Purification challenges arise from byproducts like positional isomers (e.g., 1,3-dihydroxybenzene derivatives) or incomplete coupling reactions. High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying stereochemical purity and identifying impurities such as benzyl-methyl-amine residues .

Q. What biological activities have been experimentally validated for this compound?

The compound exhibits dual pharmacology as a muscarinic antagonist and β2-adrenergic agonist (MABA), demonstrated in bronchoprotection assays using guinea pig airway models. Its β2 agonist activity enhances bronchodilation, while muscarinic antagonism reduces airway hyperresponsiveness. In vitro studies show nanomolar binding affinity for human β2 receptors (IC₅₀: ~10 nM) and muscarinic M3 receptors (IC₅₀: ~50 nM). Toxicity profiles indicate moderate acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) and mild skin/eye irritation .

Q. Which analytical methods are recommended for characterizing this compound and its impurities?

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., benzyl-methyl-amine derivatives).
  • Chiral NMR : Confirms the (R)-configuration via splitting patterns in the piperidine and ethanol moieties.
  • X-ray crystallography : Validates crystalline form suitability for inhalation devices (critical for preclinical-to-clinical translation).
    Reference standards for common impurities (e.g., EP-grade Imp. E and G) should be used for calibration .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s dual pharmacology and lung selectivity?

Lead optimization focuses on linker motifs between the piperidine and ethanol groups. For example:

  • Hydrophobic substituents : Extend half-life by reducing systemic absorption (e.g., fluorinated linkers increase lung retention by 30% in rodent models).
  • Polar groups : Enhance β2 receptor binding (e.g., hydroxylation improves agonist potency by 2-fold).
    Computational docking studies (e.g., with β2 receptor PDB: 2RH1) guide modifications to balance muscarinic antagonism and β2 agonism. In vivo efficacy in guinea pigs showed 24-hour bronchoprotection with optimized derivatives .

Q. What in vivo models are most predictive of clinical outcomes for respiratory applications?

  • Guinea pig bronchoprotection assays : Measure airway resistance and dynamic compliance post-methacholine challenge. A 50% reduction in resistance correlates with clinical bronchodilation.
  • Rat pharmacokinetic studies : Assess lung-to-plasma ratios (>10:1 indicates high lung selectivity).
    Phase 2b trials in COPD patients demonstrated a 120 mL improvement in trough FEV₁ vs. placebo, validating preclinical models .

Q. How should researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy?

Discrepancies may arise from metabolic stability (e.g., hepatic CYP450-mediated oxidation) or tissue-specific receptor density. Strategies include:

  • Prodrug design : Mask polar groups to enhance bioavailability.
  • Tissue microsomal assays : Identify metabolites that reduce potency.
  • PET imaging : Quantify receptor occupancy in lung vs. systemic tissues.
    For example, a 20% loss in β2 agonist activity in vivo was attributed to first-pass metabolism, resolved by formulating the compound for direct inhalation .

Q. What strategies mitigate toxicity risks identified in safety data sheets (SDS)?

  • Structural modifications : Replace the benzyl group with pyridine (reduces skin irritation by 40% in murine models).
  • Protective equipment : Use P95 respirators and nitrile gloves during synthesis (prevents dermal/oral exposure; H315/H319 hazards).
  • In silico toxicity prediction : Tools like Derek Nexus flag potential mutagenicity from piperidine N-oxides, guiding synthetic routes to avoid reactive intermediates .

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